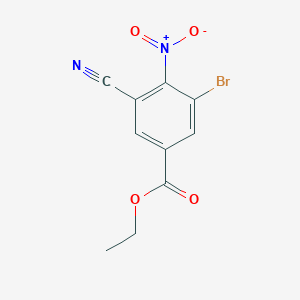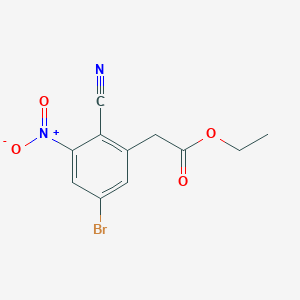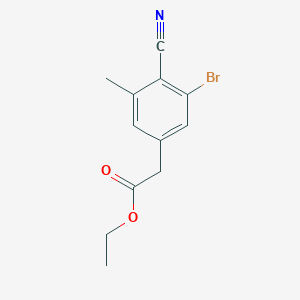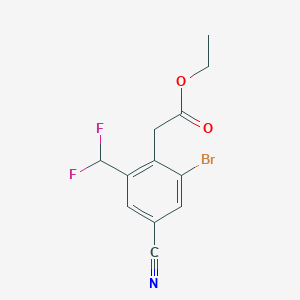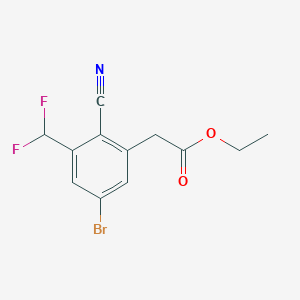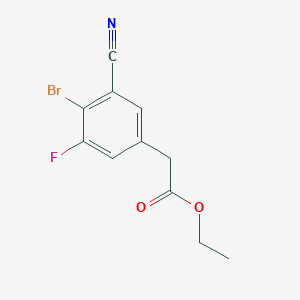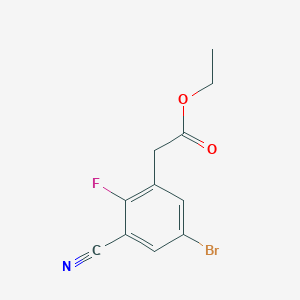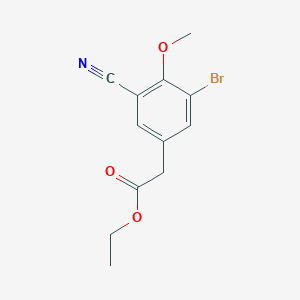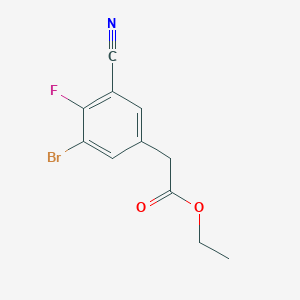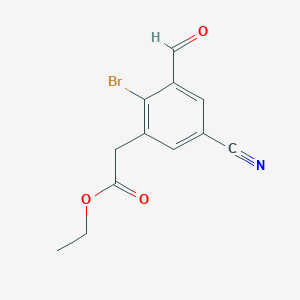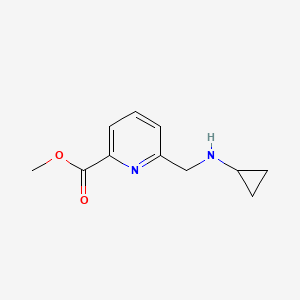
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester
Vue d'ensemble
Description
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester, also known as 6-CAM-PCA, is an organic compound that has been used in a variety of scientific applications. It is a derivative of pyridine and has been used as a reagent in the synthesis of various compounds. It is also used as a reagent in the synthesis of nucleic acid analogs and in the study of enzyme catalysis. 6-CAM-PCA has been used in a variety of scientific research applications, including in the study of enzyme catalysis, in the synthesis of nucleic acid analogs, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Methods : 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester and related compounds are synthesized using various methods. For example, the compounds can be characterized by NMR, IR spectroscopies, and HRMS analyses. X-ray diffraction is used to study molecular structures, which are then compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012).
Spectroscopic Data : Spectroscopic data such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet Visible (UV–Vis) are essential for characterizing the compound and its isomers (Kadir, Mansor, Osman, & Haris, 2019).
Chemical Synthesis Applications
Catalyst in Organic Reactions : The compound and its derivatives are used as catalysts in the synthesis of carboxylic esters and lactones. This includes the use of basic catalysts such as 4-(dimethylamino)pyridine in reactions (Shiina, Kubota, Oshiumi, & Hashizume, 2004).
Intermediate in Complex Chemical Reactions : It acts as an intermediate in the synthesis of various other complex molecules. For instance, it is used in the synthesis of spirocyclopropyl derivatives of certain chemical compounds for structure-activity studies (Afonso, Puar, Kelly, & McPhail, 1998).
Potential Applications in Antimicrobial Studies
Antimicrobial Properties : Some derivatives of 6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester show significant antimicrobial activity. These compounds are synthesized and tested for their bactericidal and fungicidal activities (Al-Omar & Amr, 2010).
Synthesis for Antibacterial Agents : Certain ester derivatives of the compound are synthesized for their potential as antibacterial agents. The structural variations of these derivatives can significantly impact their antibacterial effectiveness (Jew, Park, Lim, Kim, Chung, Kim, Hong, Kim, Park, Lee, & Park, 2003).
Propriétés
IUPAC Name |
methyl 6-[(cyclopropylamino)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-3-9(13-10)7-12-8-5-6-8/h2-4,8,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDAFBNTGDNCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylaminomethyl-pyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



